molecular formula C14H12ClNO B11960937 4-chloro-N-(2-methoxybenzylidene)aniline CAS No. 24588-83-8

4-chloro-N-(2-methoxybenzylidene)aniline

Cat. No.: B11960937
CAS No.: 24588-83-8
M. Wt: 245.70 g/mol
InChI Key: QINIOCVAXWPSFD-UHFFFAOYSA-N
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Description

4-chloro-N-(2-methoxybenzylidene)aniline is an organic compound with the molecular formula C14H12ClNO. It is a derivative of aniline, where the aniline nitrogen is bonded to a 2-methoxybenzylidene group and a chlorine atom is attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-methoxybenzylidene)aniline typically involves the condensation reaction between 4-chloroaniline and 2-methoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-methoxybenzylidene)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N-(2-methoxybenzylidene)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methoxybenzylidene)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(2-methoxybenzylidene)aniline is unique due to the specific positioning of the methoxy group on the benzylidene moiety, which can influence its reactivity and interactions with other molecules. This structural feature can result in distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

24588-83-8

Molecular Formula

C14H12ClNO

Molecular Weight

245.70 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-(2-methoxyphenyl)methanimine

InChI

InChI=1S/C14H12ClNO/c1-17-14-5-3-2-4-11(14)10-16-13-8-6-12(15)7-9-13/h2-10H,1H3

InChI Key

QINIOCVAXWPSFD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C=NC2=CC=C(C=C2)Cl

Origin of Product

United States

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